Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate
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Overview
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate is a chemical compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a chlorinated oxopentanoate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The chlorination of the oxopentanoate moiety can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters of Nα-protected amino acids often involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The process is optimized for high yields and safety, avoiding the use of hazardous intermediates like isobutene.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or thioethers.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The chlorinated oxopentanoate moiety can participate in various chemical transformations, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-((tert-butoxycarbonyl)amino)propanoate
- tert-Butyloxycarbonyl-protected amino acids
- N-(tert-butoxycarbonyl)ethanolamine
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate is unique due to its combination of a Boc-protected amino group and a chlorinated oxopentanoate moiety. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBJYSNALKVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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